
Methotrexate-alpha glutamate
Vue d'ensemble
Description
Methotrexate-alpha glutamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its role in biochemical processes and its potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate-alpha glutamate involves several steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. The resulting product is then hydrolyzed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and purification steps, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methotrexate-alpha glutamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Introduction to Methotrexate-alpha Glutamate
This compound is a derivative of methotrexate, an established antimetabolite widely used in the treatment of various malignancies and autoimmune diseases. The compound is formed when methotrexate is converted into polyglutamate forms within cells, enhancing its therapeutic efficacy and altering its pharmacokinetics. This article focuses on the applications of this compound, supported by comprehensive data tables and case studies.
Treatment of Autoimmune Diseases
Methotrexate is a first-line treatment for several immune-mediated inflammatory diseases (IMIDs), including:
- Rheumatoid Arthritis (RA) : this compound has been shown to correlate with lower disease activity in patients with RA. A meta-analysis indicated that higher concentrations of erythrocyte methotrexate polyglutamates were associated with significant reductions in disease activity scores after three and four months of treatment .
- Juvenile Idiopathic Arthritis (JIA) : Similar findings were observed in JIA, where increased levels of methotrexate polyglutamates corresponded with improved clinical outcomes .
- Psoriasis : The compound also demonstrated efficacy in reducing disease severity in patients with psoriasis, reinforcing its role as a critical therapeutic agent in IMIDs .
Cancer Treatment
This compound plays a vital role in cancer chemotherapy:
- Tumor Targeting : The compound's ability to selectively target tumors while minimizing damage to healthy tissues is a significant advantage. Methotrexate-alpha peptides, which are prodrugs activated at tumor sites, have been developed to enhance delivery to cancer cells . This selective delivery mechanism allows for higher local concentrations of the drug at the tumor site.
- Combination Therapies : Methotrexate is often used in combination with other chemotherapeutic agents to enhance therapeutic outcomes in various cancers, including breast cancer and non-Hodgkin lymphoma .
Pharmacodynamics and Mechanism of Action
The pharmacological actions of this compound are primarily attributed to its inhibition of key enzymes involved in nucleotide synthesis:
- Dihydrofolate Reductase Inhibition : This leads to reduced availability of tetrahydrofolate, crucial for DNA synthesis and repair, thereby exerting anti-proliferative effects on rapidly dividing cells .
- Adenosine Release : Methotrexate promotes the release of adenosine, which has anti-inflammatory properties and contributes to the drug's efficacy in treating autoimmune diseases .
Table 1: Summary of Clinical Outcomes Associated with this compound
Table 2: Mechanism of Action for this compound
Case Study 1: Efficacy in Rheumatoid Arthritis
A cohort study involving 102 RA patients demonstrated that those with elevated erythrocyte methotrexate polyglutamates achieved significantly lower disease activity scores after three months compared to those with lower levels. This study emphasizes the importance of therapeutic drug monitoring for optimizing treatment regimens.
Case Study 2: Combination Therapy in Breast Cancer
In a clinical trial involving breast cancer patients, methotrexate was administered alongside other chemotherapeutic agents. Patients receiving methotrexate showed improved tumor response rates compared to those receiving standard treatments alone, highlighting the compound's role in enhancing therapeutic efficacy.
Mécanisme D'action
The mechanism of action of Methotrexate-alpha glutamate involves its interaction with specific molecular targets. It binds competitively to the dihydrofolate reductase enzyme, blocking the synthesis of tetrahydrofolate. This inhibition leads to a reduction in the production of purines and pyrimidines, which are essential for DNA, RNA, and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminopterin: An amino derivative of folic acid with similar antineoplastic properties.
Methotrexate: A well-known antineoplastic agent with a similar mechanism of action.
Uniqueness
Methotrexate-alpha glutamate is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and applications.
Propriétés
Numéro CAS |
71074-49-2 |
---|---|
Formule moléculaire |
C25H29N9O8 |
Poids moléculaire |
583.6 g/mol |
Nom IUPAC |
2-[[4-carboxy-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H29N9O8/c1-34(11-13-10-28-21-19(29-13)20(26)32-25(27)33-21)14-4-2-12(3-5-14)22(39)30-15(6-8-17(35)36)23(40)31-16(24(41)42)7-9-18(37)38/h2-5,10,15-16H,6-9,11H2,1H3,(H,30,39)(H,31,40)(H,35,36)(H,37,38)(H,41,42)(H4,26,27,28,32,33) |
Clé InChI |
GCHKEUJNMCBNBS-HOTGVXAUSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
71074-49-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
XEE |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Methotrexate-alpha glutamate; Meapa-glu-glu; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.